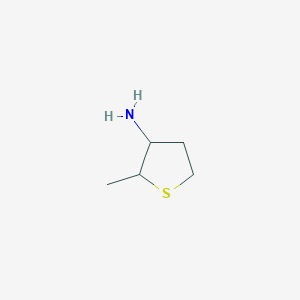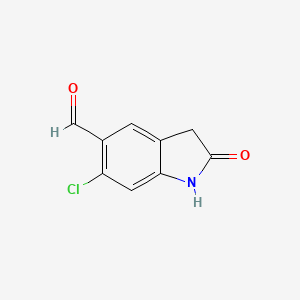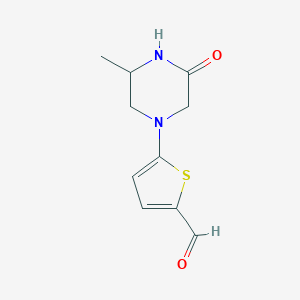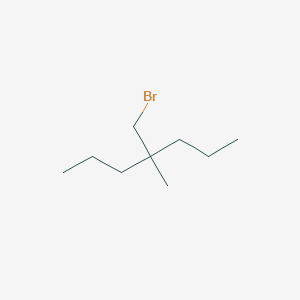
2-Methylthiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiolan-3-amine is an organic compound with the molecular formula C₅H₁₁NS It belongs to the class of heterocyclic amines, characterized by a sulfur atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiolan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylthiolane with ammonia under controlled conditions. This reaction can be catalyzed by acids or bases to facilitate the formation of the amine group.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2-Methylthiolan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylthiolan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfur atom plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other electrophiles.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiolan-3-one: A related compound with an oxo group instead of an amine group.
Tetrahydrothiophene: A simpler sulfur-containing heterocycle without additional functional groups.
Uniqueness
2-Methylthiolan-3-amine is unique due to its combination of a sulfur atom and an amine group within a five-membered ring. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C5H11NS |
|---|---|
Molecular Weight |
117.22 g/mol |
IUPAC Name |
2-methylthiolan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3 |
InChI Key |
IHJAUMYYRHUBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)


![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)


![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)




![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
